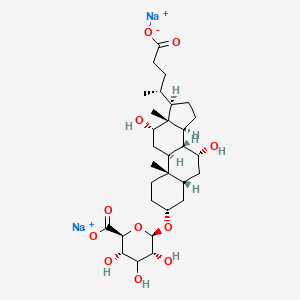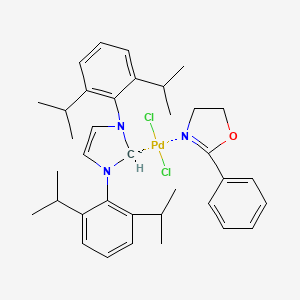
NHC-Pd(II)-Ox catalyst
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The N-heterocyclic carbene palladium(II) oxide catalyst, commonly referred to as NHC-Pd(II)-Ox catalyst, is a versatile and highly efficient catalyst used in various chemical reactions. This compound is known for its stability, strong σ-donating properties, and ability to facilitate a wide range of organic transformations, making it a valuable tool in both academic and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NHC-Pd(II)-Ox catalysts typically involves the reaction of benzimidazolium salts with palladium(II) chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like pyridine, resulting in the formation of the NHC-Pd(II) complex as a colored solid with yields ranging from 75% to 88% . Another method involves the use of thiazole-derived pillar5arene, which is complexed with palladium(II) through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of NHC-Pd(II)-Ox catalysts often employs scalable methods such as the pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) approach. This method ensures high yields and purity of the catalyst, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
NHC-Pd(II)-Ox catalysts are known to undergo various types of reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions.
Dehydroaromatization: Catalyzed by palladium hydrides in the presence of N-heterocyclic carbene ligands.
Isomerization and transfer-dehydrogenation: Facilitated by the catalyst under mild conditions.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkenes, and alkynes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in solvents such as dimethylformamide (DMF) or toluene .
Major Products
The major products formed from these reactions include biaryl compounds, substituted alkenes, and aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Wissenschaftliche Forschungsanwendungen
NHC-Pd(II)-Ox catalysts have a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for their potential antimicrobial and anticancer activities.
Medicine: Explored for their role in the development of new therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of NHC-Pd(II)-Ox catalysts involves the coordination of the N-heterocyclic carbene ligand to the palladium center, which enhances the stability and reactivity of the catalyst. The palladium center facilitates the activation of substrates through oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired products . The choice of ligands and reaction conditions can significantly influence the catalytic activity and selectivity of the catalyst .
Vergleich Mit ähnlichen Verbindungen
NHC-Pd(II)-Ox catalysts are often compared with other palladium-based catalysts, such as phosphine-palladium complexes and other N-heterocyclic carbene-palladium complexes. The unique properties of NHC-Pd(II)-Ox catalysts, such as their air and moisture stability, strong σ-donating ability, and tunable steric bulk, make them superior in many applications . Similar compounds include:
Phosphine-palladium complexes: Known for their high reactivity but lower stability compared to NHC-Pd(II)-Ox catalysts.
Other N-heterocyclic carbene-palladium complexes: Such as those based on imidazolium and thiazolium ligands.
Eigenschaften
Molekularformel |
C36H46Cl2N3OPd- |
|---|---|
Molekulargewicht |
714.1 g/mol |
IUPAC-Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C27H37N2.C9H9NO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h9-21H,1-8H3;1-5H,6-7H2;2*1H;/q-1;;;;+2/p-2 |
InChI-Schlüssel |
BRYPHYPUTXFDEV-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=CC=C2.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S)-2-hydroxy-3-methoxypropyl]-6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-amine](/img/structure/B14086677.png)
![tert-Butyl (3S)-3-[(2-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14086680.png)
![1-(3-Propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086686.png)
![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B14086702.png)
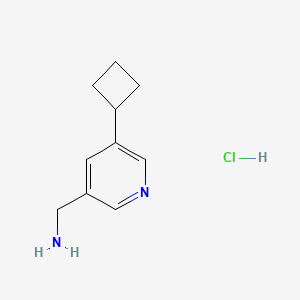
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B14086720.png)
![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B14086723.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
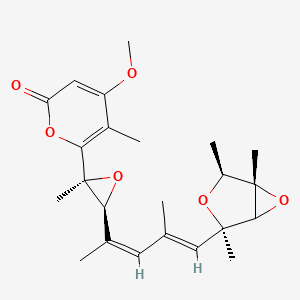

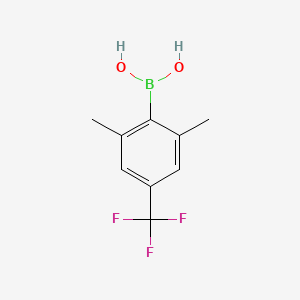
![[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14086743.png)
